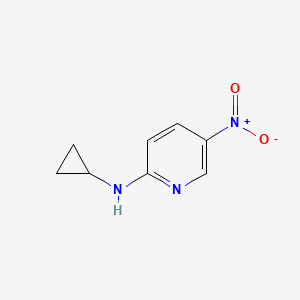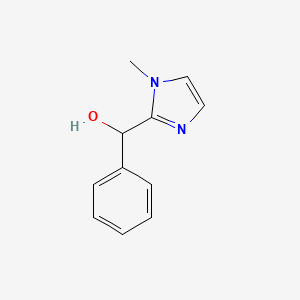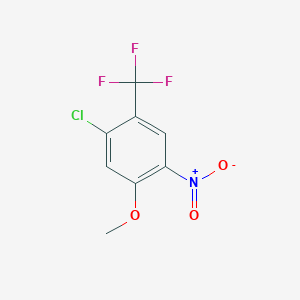![molecular formula C50H36 B1597273 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene CAS No. 7146-38-5](/img/structure/B1597273.png)
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is an organic compound known for its unique structural properties and applications in various fields. This compound consists of an ethene core substituted with four biphenyl groups at the 1,1,2,2 positions, making it a highly conjugated system. Its structural features contribute to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene can be synthesized through a condensation reaction involving 1,1,2,2-tetrakis(4-formyl-[1,1’-biphenyl])ethane and 1,3,5-benzenetricarboxylic acid trihydrazide . This reaction typically occurs under Schiff-base reaction conditions, which involve the formation of imine linkages between the aldehyde and hydrazide groups .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene may involve large-scale condensation reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene has numerous applications in scientific research, including:
作用机制
The mechanism of action of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene involves its ability to form stable conjugated systems and interact with various molecular targets. The compound’s π-electron-rich structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its applications in sensing, catalysis, and material science .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetra(4-carboxylphenyl)ethylene: Similar in structure but with carboxyl groups instead of biphenyl groups.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of biphenyl groups, leading to different reactivity and applications.
Uniqueness
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is unique due to its highly conjugated biphenyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a versatile building block in various chemical reactions .
属性
IUPAC Name |
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJNZGCSYPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328344 |
Source


|
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-38-5 |
Source


|
| Record name | NSC21392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)



![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)
